DCB

概要

説明

1,4-ジクロロベンゼンは、化学式C₆H₄Cl₂を持つ化学化合物です。無色の固体で、強い臭いを持ち、消毒剤、殺虫剤、消臭剤として一般的に使用されています。 ナフタレンよりも引火性が低いことから、防虫剤としてナフタレンの代替品としても知られています .

製造方法

1,4-ジクロロベンゼンは、塩化鉄を触媒として用いてベンゼンを塩素化する反応によって製造されます。 この反応では、ベンゼン環上の水素原子が塩素原子に置き換わり、1,4-ジクロロベンゼンが生成されます . 工業的な生産方法では、一般的に大規模な塩素化反応器を使用し、高収率で化合物を製造します。

準備方法

1,4-Dichlorobenzene is produced by the chlorination of benzene using ferric chloride as a catalyst. The reaction involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, resulting in the formation of 1,4-dichlorobenzene . Industrial production methods typically involve the use of large-scale chlorination reactors to achieve high yields of the compound.

化学反応の分析

1,4-ジクロロベンゼンは、次のようなさまざまな化学反応を起こします。

置換反応: 塩素原子が他の置換基に置き換わる求電子置換反応を起こす可能性があります。

酸化反応: 塩素化安息香酸を形成するために酸化される可能性があります。

これらの反応に用いられる一般的な試薬には、塩素、塩化鉄、さまざまな酸化剤と還元剤が含まれます。これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。

科学研究における用途

1,4-ジクロロベンゼンは、化学的および熱的に安定なポリマーであるポリ(p-フェニレンサルファイド)の製造における前駆体として使用されます。 科学研究において、1,4-ジクロロベンゼンは、幅広い用途があります.

科学的研究の応用

Industrial Applications

1.1 Solvent and Intermediate in Chemical Synthesis

- o-DCB is utilized as a solvent in the synthesis of toluene diisocyanate, an important precursor for polyurethanes. Its ability to dissolve a variety of organic compounds enhances its utility in chemical manufacturing processes .

- p-DCB serves as a precursor in the production of poly(p-phenylene sulfide), a high-performance polymer known for its thermal and chemical resistance. This polymer is widely used in applications requiring durability and stability under extreme conditions .

1.2 Separation Processes

Recent studies have demonstrated the effectiveness of DCB in separating complex mixtures. For instance, host compounds based on rigid structures have shown remarkable selectivity for p-DCB when crystallized from mixtures containing m-DCB and o-DCB. This selectivity is crucial for improving the efficiency of separation processes in the chemical industry, where traditional methods often fall short .

Pharmaceutical Applications

2.1 Drug-Coated Balloons (DCBs) in Cardiovascular Treatments

Drug-coated balloons have emerged as a significant innovation in treating coronary artery diseases. Clinical studies indicate that DCBs significantly reduce the risk of major adverse cardiovascular events (MACE) compared to traditional drug-eluting stents (DES). For example, a multi-center registry study reported a MACE incidence of 4.5% for this compound-treated patients versus 7.6% for those receiving DES, highlighting the long-term efficacy of DCBs .

| Study | Population Size | MACE Incidence (this compound) | MACE Incidence (DES) | Follow-Up Duration |

|---|---|---|---|---|

| Study A | 4415 | 4.5% | 7.6% | Median 439 days |

| Study B | 268 | 4.1% | 9.8% | Up to 3 years |

Environmental Applications

3.1 Biodegradation Studies

Research has identified specific bacterial species capable of degrading dichlorobenzenes, including Rhodococcus phenolicus , which can utilize this compound as its sole carbon source. This capability is vital for bioremediation strategies aimed at cleaning up contaminated environments where DCBs are prevalent .

Health and Safety Considerations

While DCBs have numerous applications, it is essential to consider their potential health impacts. Studies have indicated that p-DCB may pose carcinogenic risks based on animal studies, leading to regulatory restrictions in certain regions . The U.S. Environmental Protection Agency has set guidelines for safe exposure levels due to these concerns.

作用機序

1,4-ジクロロベンゼンの作用機序は、生体膜や酵素との相互作用に関係しています。 薬物コーティングバルーン技術では、この化合物は血管壁に抗増殖薬を投与するために使用され、血管平滑筋細胞のネオインティマの増殖を阻害し、再狭窄を防ぎます .

類似化合物との比較

1,4-ジクロロベンゼンは、1,2-ジクロロベンゼンと1,3-ジクロロベンゼンの3つのジクロロベンゼン異性体のうちの1つです . 異性体と比較して、1,4-ジクロロベンゼンは、その有利な特性により、消臭剤や消毒剤としてより一般的に使用されます。 他の異性体は、1,2-ジクロロベンゼンが溶剤として、農薬の合成に使用されるなど、さまざまな用途を持っています .

特性

IUPAC Name |

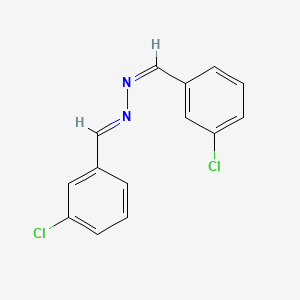

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methylideneamino]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOVWXSCYLINBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-97-7 | |

| Record name | 3,3'-Dichlorobenzaldazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。